molecular formula C10H12N6NaO7P B10855946 1-Aminoguanosine-3',5'-monophosphate (sodium salt)

1-Aminoguanosine-3',5'-monophosphate (sodium salt)

Katalognummer: B10855946
Molekulargewicht: 382.20 g/mol
InChI-Schlüssel: QSMCVZIUZNVUHV-GWTDSMLYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminoguanosine-3’,5’-monophosphate (sodium salt) is a derivative of the secondary messenger cyclic guanosine monophosphate. It is a substrate for cyclic guanosine monophosphate-dependent protein kinase and plays a significant role in various biochemical processes .

Vorbereitungsmethoden

The preparation of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) involves synthetic routes that include the phosphorylation of guanosine derivatives. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Aminoguanosine-3’,5’-monophosphate (sodium salt) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Aminoguanosine-3’,5’-monophosphate (sodium salt) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) involves its role as a substrate for cyclic guanosine monophosphate-dependent protein kinase. This enzyme catalyzes the transfer of phosphate groups to specific target proteins, leading to changes in their activity and function. The molecular targets and pathways involved include various signaling cascades that regulate cellular processes such as growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1-Aminoguanosine-3’,5’-monophosphate (sodium salt) can be compared with other similar compounds, such as:

    Cyclic guanosine monophosphate: A secondary messenger involved in many physiological processes.

    Guanosine monophosphate: A nucleotide used as a monomer in RNA synthesis.

    Adenosine monophosphate: Another nucleotide involved in energy transfer and signaling.

The uniqueness of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) lies in its specific role as a substrate for cyclic guanosine monophosphate-dependent protein kinase, which distinguishes it from other nucleotides and cyclic nucleotides .

Eigenschaften

Molekularformel

C10H12N6NaO7P

Molekulargewicht

382.20 g/mol

IUPAC-Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1,2-diaminopurin-6-one

InChI

InChI=1S/C10H13N6O7P.Na/c11-10-14-7-4(8(18)16(10)12)13-2-15(7)9-5(17)6-3(22-9)1-21-24(19,20)23-6;/h2-3,5-6,9,17H,1,12H2,(H2,11,14)(H,19,20);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI-Schlüssel

QSMCVZIUZNVUHV-GWTDSMLYSA-M

Isomerische SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+]

Kanonische SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.